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1,N6-Ethenoadenosine - 39007-51-7

1,N6-Ethenoadenosine

Catalog Number: EVT-310640
CAS Number: 39007-51-7
Molecular Formula: C12H13N5O4
Molecular Weight: 291.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,N6-Ethenoadenosine (εA) is a fluorescent analog of adenosine, a naturally occurring nucleoside found in DNA and RNA. [] εA is characterized by its fluorescent properties, particularly its long fluorescence lifetime and ability to be detected at very low concentrations. [] This makes it a valuable probe for studying enzymatic mechanisms and structures, as well as various biological processes involving adenosine nucleotides.

1,N6-Ethenoadenosine 5'-Triphosphate (ε-ATP)

Compound Description: 1,N6-ethenoadenosine 5'-triphosphate (ε-ATP) is a fluorescent analog of adenosine 5'-triphosphate (ATP). [] It serves as a valuable probe for studying enzyme mechanisms and structures due to its fluorescence properties, long fluorescence lifetime, and detectability at low concentrations. [] ε-ATP demonstrates activity in various enzyme systems, exhibiting similar behavior to ATP in terms of binding and polymerization. [, ]

2-[(4-Bromo-2,3-dioxobutyl)thio]-1,N6-ethenoadenosine 2',5'-Bisphosphate (BDB-TεADP)

Compound Description: BDB-TεADP is a reactive fluorescent adenine nucleotide analog that acts as an irreversible inhibitor of NADP+-specific isocitrate dehydrogenase. [] It exhibits biphasic kinetics of inactivation, suggesting a two-step mechanism involving the formation of a reversible complex before irreversible modification. []

2-Aza-1,N6-Ethenoadenosine (aza-εA)

Compound Description: 2-Aza-1,N6-ethenoadenosine (aza-εA) is a fluorescent analog of adenosine, structurally similar to εA but with a nitrogen atom replacing the carbon at position 2 of the adenine ring. [] It can be incorporated into the 3' terminus of tRNA using T4 RNA ligase, resulting in tRNA derivatives that are inactive in the aminoacylation reaction. []

5'-[p-(Fluorosulfonyl)benzoyl]-1,N6-ethenoadenosine (5'-FSBεA)

Compound Description: 5'-FSBεA is a fluorescent nucleotide analog that irreversibly binds to bovine liver glutamate dehydrogenase, specifically modifying a tyrosine residue (Tyr-262) at one of the enzyme's inhibitory guanosine 5'-triphosphate (GTP) sites. [, ] This covalent modification alters the enzyme's sensitivity to GTP inhibition. []

2'(3')-O-(2,4,6-Trinitrophenyl)adenosine 5'-Diphosphate (TNP-ADP)

Compound Description: TNP-ADP is a fluorescent nucleotide analog that serves as a probe for the adenosine 5'-diphosphate (ADP) activator site of bovine liver glutamate dehydrogenase. [] It competes with ADP for binding and exhibits a 2-fold activation effect on the native enzyme. []

Relevance: Although not structurally identical to 1,N6-ethenoadenosine, TNP-ADP serves as a valuable tool for investigating nucleotide-binding sites on enzymes. Its use in conjunction with other fluorescent analogs, such as 5'-FSBεA, allows for the determination of distances between different nucleotide-binding sites within an enzyme. []

Periodate-Oxidized 1,N6-Ethenoadenosine Monophosphate (εAMP-dial)

Compound Description: εAMP-dial is an affinity label for human placental alkaline phosphatase, generated by oxidizing 1,N6-ethenoadenosine monophosphate (εAMP) with periodate. [] This oxidation cleaves the ribose ring, forming a reactive dialdehyde derivative. []

8-Azido-1,N6-ethenoadenosine 5'-Triphosphate (8-N3-εATP)

Compound Description: 8-N3-εATP acts as a photoaffinity label for rabbit muscle fructose-1,6-bisphosphate aldolase, competing with the substrate at the mononucleotide binding site. [] Upon UV irradiation, it covalently modifies Thr-265 within the enzyme's active site, leading to inactivation. []

3'(2')-O-(4-Benzoylbenzoyl)-1,N6-ethenoadenosine 5'-Diphosphate (Bz2εADP)

Compound Description: Bz2εADP is a fluorescent photoaffinity label used to study the ATP binding site of myosin subfragment 1 (S1). [] It covalently incorporates into the heavy chain of S1 upon irradiation, specifically targeting the central 50-kDa tryptic peptide. []

Relevance: This analog highlights the ability to further modify the ribose moiety of 1,N6-ethenoadenosine with bulky fluorescent groups like benzoylbenzoyl. [] This modification is crucial for studying the conformational dynamics and interactions of proteins like myosin with their substrates.

3,N4-Ethenocytidine (εC)

Compound Description: 3,N4-Ethenocytidine (εC) is a modified nucleoside formed in vivo by the carcinogen vinyl chloride. [] It arises from the reaction of metabolites of vinyl chloride with cytidine residues in RNA. [] εC can be incorporated into polynucleotides and transcribed in vitro, where it leads to transcriptional errors by misincorporating adenine and uracil. []

Relevance: Although structurally distinct from 1,N6-ethenoadenosine, εC exemplifies a related class of etheno-bridged nucleosides that can arise from exposure to carcinogens. [, ] Both εA and εC demonstrate the mutagenic potential of such modifications.

1,N2-Ethenoguanosine

Compound Description: 1,N2-Ethenoguanosine is a product formed in the reaction of mucochloric acid, a genotoxic compound found in chlorinated drinking water, with guanosine. [] This reaction highlights the susceptibility of guanosine to modification by reactive electrophiles.

Source

1,N6-Ethenoadenosine can be formed endogenously through the metabolism of certain environmental toxins, such as vinyl chloride and other compounds that generate reactive epoxides. These compounds can lead to the formation of various etheno adducts, including 1,N6-ethenoadenosine, by reacting with nucleophilic sites on nucleic acids .

Classification

1,N6-Ethenoadenosine is classified under modified nucleosides and is categorized specifically as an etheno derivative due to the presence of a double bond between the nitrogen at position 6 and a carbon atom from an ethylene group. It is recognized for its mutagenic properties and its potential to disrupt normal DNA replication and transcription processes.

Synthesis Analysis

Methods

The synthesis of 1,N6-ethenoadenosine typically involves chemical reactions with aldehydes or other electrophilic agents. One common method includes the reaction of adenine with chloroacetaldehyde, leading to the formation of the etheno adduct. This process can be conducted under controlled conditions to yield high purity products suitable for further study.

Technical Details

The synthesis often employs solid-phase phosphoramidite chemistry for oligonucleotide incorporation, allowing for precise placement of the etheno adenosine within DNA sequences. High-performance liquid chromatography (HPLC) is frequently utilized for purification, followed by characterization through mass spectrometry to confirm the identity and purity of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular structure of 1,N6-ethenoadenosine features a purine base (adenosine) with an ethylene group attached at the N6 position. This modification alters the hydrogen bonding capabilities of the nucleoside, influencing its interactions within nucleic acids.

Data

The empirical formula for 1,N6-ethenoadenosine is C10H12N5O3, with a molecular weight of approximately 248.23 g/mol. The structural modifications result in distinct spectroscopic characteristics that can be analyzed using techniques like nuclear magnetic resonance (NMR) and infrared spectroscopy.

Chemical Reactions Analysis

Reactions

1,N6-Ethenoadenosine participates in various chemical reactions that can lead to further modifications or degradation products. Notably, it can undergo hydrolysis or be incorporated into DNA during replication processes.

Technical Details

The reactivity of 1,N6-ethenoadenosine has been studied extensively in relation to its mutagenic potential. For instance, during DNA replication, it can cause frameshift mutations due to mispairing with deoxypurines, particularly during translesion synthesis mediated by specialized DNA polymerases .

Mechanism of Action

Process

The mechanism by which 1,N6-ethenoadenosine induces mutations involves its incorporation into DNA strands during replication. This misincorporation leads to errors in base pairing, ultimately resulting in genetic instability.

Data

Research indicates that human DNA polymerase eta shows a preference for inserting deoxyadenosine triphosphate and deoxyguanosine triphosphate opposite 1,N6-ethenoadenosine during translesion synthesis, which significantly increases the likelihood of frameshift mutations .

Physical and Chemical Properties Analysis

Physical Properties

1,N6-Ethenoadenosine appears as a white to off-white powder at room temperature. It is soluble in water and organic solvents commonly used in biochemical applications.

Chemical Properties

The compound exhibits typical nucleoside behavior but with altered reactivity due to the etheno modification. Its stability can be affected by environmental factors such as pH and temperature, which are critical considerations in experimental settings .

Applications

Scientific Uses

1,N6-Ethenoadenosine has significant applications in molecular biology and cancer research. Its role as a model compound for studying DNA damage and repair mechanisms makes it valuable for understanding mutagenesis and carcinogenesis processes. Additionally, it serves as an important tool for developing assays aimed at detecting DNA lesions associated with various diseases .

Introduction to 1,N6-Ethenoadenosine

1,N6-Ethenoadenosine (ε-Ado or 1,N6-etheno-adenosine) is a fluorescent adenine nucleoside adduct characterized by a bicyclic structure formed through the covalent addition of a two-carbon bridge between the N1 and N6 positions of the adenine base. This structural modification arises from the reaction of adenosine with endogenous lipid peroxidation products (e.g., 4-hydroxy-2-nonenal) or exogenous carcinogens such as vinyl chloride and urethane (ethyl carbamate) [2] [7]. The etheno bridge imposes significant steric and electronic constraints that alter base-pairing fidelity, making ε-Ado a potent mutagenic lesion in DNA and RNA. Its fluorescence properties (excitation ~300 nm, emission ~410 nm) facilitated early detection and study, positioning it as a critical biomarker for oxidative stress and chemical carcinogenesis [6] [7]. Beyond its pathological roles, ε-Ado derivatives historically served as probes for nucleotide-binding proteins and enzyme mechanisms due to their altered physicochemical properties [6].

Structural and Chemical Characterization of 1,N6-Ethenoadenosine

The molecular structure of 1,N6-ethenoadenosine hydrochloride (C₁₂H₁₄N₅O₄Cl) was resolved via X-ray crystallography, revealing a non-planar, S-shaped conformation of the ethenoadenine moiety. The ribose adopts a 2'-endo-3'-exo puckering with a g⁺ side chain orientation, and the glycosidic bond (χ = -48.4°) falls within the anti range, sterically favoring the syn domain [1] [4]. Key bond alterations compared to adenosine include:

  • Expansion of the imidazole ring (N9–C8 bond: 1.38 Å)
  • Shortening of the N1–C6 bond (1.37 Å)
  • Elongation of the C2–N3 bond (1.36 Å) [4]

These changes enhance the molecule’s dipole moment and reduce its basicity. The crystal lattice (monoclinic, space group P2₁) exhibits a three-dimensional hydrogen-bonding network involving:

  • N7–H···Cl⁻ (3.10 Å)
  • O2'–H···O3' (2.85 Å)
  • C8–H···Cl⁻ (3.34 Å) [4]

Notably, ε-Ado lacks π-π stacking due to its non-planarity, contrasting with planar etheno derivatives like 3,N⁴-ethenocytidine. The protonated form (ε-Ado·H⁺) shows significant charge redistribution, stabilizing interactions with chloride ions [1] [4].

Table 1: Crystallographic Parameters of 1,N6-Ethenoadenosine Hydrochloride

ParameterValue
Crystal systemMonoclinic
Space groupP2₁
Unit cell (a, b, c)6.1540(5) Å, 18.511(1) Å, 6.7412(4) Å
β angle112.602(5)°
Z2
R-factor0.045 (2662 reflections)
Ribose pucker2'-endo-3'-exo
Glycosidic bond (χ)-48.4° (anti)

Biological Significance in DNA and RNA Damage Contexts

Exogenous Adduct Formation

ε-Ado arises in nucleic acids via electrophilic intermediates generated from carcinogen metabolism:

  • Vinyl chloride/urethane: Cytochrome P450 2E1 (CYP2E1) oxidizes vinyl chloride to 2-chloroethylene oxide, which rearranges to 2-chloroacetaldehyde. Both species react with adenine to form ε-Ado in RNA and DNA [3] [7].
  • Urethane activation: Ethyl carbamate (urethane) metabolizes to vinyl carbamate, then to vinyl carbamate epoxide, a direct ε-Ado precursor [3].Inhibition by diethyldithiocarbamate (DDTC) reduces ε-Ado formation in vitro and tumorigenesis in vivo, confirming the role of metabolic activation [3].

Endogenous Adduct Formation

Endogenous ε-Ado originates from lipid peroxidation products like malondialdehyde (MDA) and 4,5-epoxy-2(E)-decenal, which generate bis-electrophiles that react with adenine [2] [7]. Elevated ε-Ado levels occur in inflammatory diseases (e.g., cancer, atherosclerosis) due to chronic oxidative stress.

Mutagenicity and Replication

ε-Ado is highly mutagenic due to disruption of Watson-Crick pairing:

  • Primarily induces A→G transitions: DNA polymerases (e.g., Pol η, Pol κ) preferentially incorporate dTTP opposite ε-Ado, but the adduct’s shifted tautomeric states promote dCTP misinsertion [2] [7].
  • Replication blockage: High-fidelity polymerases (e.g., Pol δ) stall at ε-Ado sites, necessitating bypass by translesion synthesis (TLS) polymerases [2].

Table 2: Mutagenic Outcomes of 1,N6-Ethenoadenosine in Cellular Systems

Biological SystemPrimary Mutagenic OutcomeContributing Factors
E. coliA→G transitionsTLS polymerases (Pol V)
Mammalian cellsA→G, A→T transversionsPol η/κ bypass, repair efficiency
In vitro (human Pol η)dCTP misinsertionAdduct-induced tautomerism

Repair Mechanisms

Two pathways mitigate ε-Ado toxicity:1. Base Excision Repair (BER):- Initiated by alkylpurine DNA glycosylases (e.g., ANPG, MPG), which excise ε-Ado with moderate efficiency (kcat ~0.1 min⁻¹) [2].- Chromatin compaction impedes BER, increasing adduct persistence in heterochromatic regions [2].2. Direct Reversal Repair (DRR):- AlkB family dioxygenases (ALKBH2/3) oxidatively dealkylate ε-Ado, restoring adenine. ALKBH2 shows high specificity for double-stranded DNA (kcat/KM ~10⁴ M⁻¹s⁻¹) [2] [7].DRR dominates ε-Ado repair in mammalian cells due to faster kinetics and chromatin accessibility.

Historical Overview of Discovery and Early Research

Early Chemical Synthesis (1971–1974)

The etheno bridge was first synthesized in 1971 by Kochetov et al. and Leonard et al. via the reaction of adenine nucleosides with 2-chloroacetaldehyde under mild acidic conditions [6] [7]. Barrio et al. (1972) developed a high-yield route using vinyl chloride metabolites, enabling crystallographic studies [1]. In 1974, Wang et al. published the first crystal structure of an ε-Ado derivative (hydrochloride salt), confirming its S-shaped geometry and hydrogen-bonding network [1].

Fluorescent Analog Applications (1975–1980s)

Seki et al. (1975) demonstrated that ε-ATP and ε-NAD⁺ retained cofactor activity in kinases and dehydrogenases, enabling real-time monitoring of enzyme kinetics via fluorescence [6]. This established ε-Ado derivatives as vital tools for studying nucleotide-protein interactions.

Role in Carcinogenesis (1990s–Present)

The link between ε-Ado and carcinogens was solidified in 1990 when Fedtke et al. showed vinyl carbamate epoxide generated ε-Ado in RNA and correlated with murine tumors [3]. The discovery of endogenous ε-Ado (1990s) revealed its ubiquity as a biomarker of oxidative stress, prompting mechanistic studies on lipid peroxidation-derived DNA damage [2] [7]. Key advances included:

  • Identification of repair enzymes (AlkB homologs, glycosylases) [2]
  • Structural elucidation of polymerase bypass mechanisms [7]

Table 3: Key Derivatives of 1,N6-Ethenoadenosine in Research

CompoundResearch ApplicationRelevance
ε-ATPFluorescent cofactor for kinasesEnzyme kinetics monitoring [6]
ε-NAD⁺Dehydrogenase activity probesProtein-ligand interactions [6]
3,N⁴-EthenocytidineMutagenicity studiesComparison of adduct miscoding [1]
1,N²-EthenoguanosineVinyl chloride adduct analysisCarcinogen biomonitoring [7]

Table 4: Chronological Key Events in 1,N6-Ethenoadenosine Research

YearMilestoneSignificance
1971Synthesis by Leonard et al. [6]Enabled biochemical applications
1974Crystal structure by Wang et al. [1]Defined molecular conformation
1975ε-ATP as cofactor [6]Validated fluorescent analogs
1990Link to vinyl carbamate epoxide [3]Established carcinogen-adduct relationship
2020Repair kinetics in chromatin [2]Explained persistence in genomic DNA

Properties

CAS Number

39007-51-7

Product Name

1,N6-Ethenoadenosine

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol

Molecular Formula

C12H13N5O4

Molecular Weight

291.26 g/mol

InChI

InChI=1S/C12H13N5O4/c18-3-6-8(19)9(20)12(21-6)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17/h1-2,4-6,8-9,12,18-20H,3H2/t6-,8-,9-,12-/m1/s1

InChI Key

LRPBXXZUPUBCAP-WOUKDFQISA-N

SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)CO)O)O

Synonyms

1,N(6)-ethenoadenosine

Canonical SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)CO)O)O

Isomeric SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

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